N-Boc-4-nitro-L-phenylalanine Methyl Ester N-Boc-4-nitro-L-phenylalanine Methyl Ester
Brand Name: Vulcanchem
CAS No.: 65615-89-6
VCID: VC20811211
InChI: InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Molecular Formula: C15H20N2O6
Molecular Weight: 324.33 g/mol

N-Boc-4-nitro-L-phenylalanine Methyl Ester

CAS No.: 65615-89-6

Cat. No.: VC20811211

Molecular Formula: C15H20N2O6

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-4-nitro-L-phenylalanine Methyl Ester - 65615-89-6

Specification

CAS No. 65615-89-6
Molecular Formula C15H20N2O6
Molecular Weight 324.33 g/mol
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Standard InChI InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Standard InChI Key OIPSJKHEYTWZBQ-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Introduction

Chemical Identity and Structure

N-Boc-4-nitro-L-phenylalanine Methyl Ester is a protected form of phenylalanine with a nitro group at the para position of the phenyl ring. The compound incorporates both a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester protecting group on the carboxylic acid function. While the parent compound N-Boc-4-nitro-L-phenylalanine has the molecular formula C14H18N2O6 and a molecular weight of 310.306 g/mol , the methyl ester derivative contains an additional methyl group in its structure.

The systematic IUPAC name for this compound is (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, which describes its essential structural features:

  • An L-phenylalanine core (S-configuration at the alpha carbon)

  • A methyl ester group (-COOCH3)

  • A tert-butoxycarbonyl (Boc) protecting group on the amino function

  • A nitro group (-NO2) at the para position of the phenyl ring

Physical and Chemical Properties

PropertyValueNotes
CAS Number65615-89-6Unique identifier
Molecular FormulaC15H20N2O6Includes methyl ester group
Molecular Weight~324.33 g/molCalculated based on atomic weights
Physical AppearanceCrystalline solidTypical for similar compounds
SolubilitySoluble in organic solventsIncluding THF, methanol, and dichloromethane
Optical RotationSimilar to parent compound (+8° in methanol)Based on the non-esterified form

The related parent compound (without the methyl ester) shows an optical rotation of +8° (c=1 in Methanol) , indicating the chiral nature of these molecules.

Synthesis Methods

General Synthetic Approaches

The synthesis of N-Boc-4-nitro-L-phenylalanine Methyl Ester typically involves a two-step process: first, the protection of the amino group with a Boc group, followed by esterification of the carboxylic acid function.

Preparation of the Boc-Protected Intermediate

The synthesis of the parent compound (N-Boc-4-nitro-L-phenylalanine) involves the reaction of 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate in a basic environment. According to the reported synthetic procedure:

  • (S)-4-nitrophenylalanine (2.00 g, 9.51 mmol) is dissolved in aqueous 2M NaOH (10 mL) and THF (5 mL)

  • Di-tert-butyl dicarbonate (2.00 g, 9.17 mmol) in THF (5 mL) is added to the solution

  • The reaction is stirred at ambient temperature for 1 hour

  • The mixture is diluted with water (25 mL) and 1M HCl (25 mL)

  • The product is extracted with ether (3×25 mL)

  • The combined ether layers are washed with brine (1×25 mL), dried over MgSO4, filtered, and concentrated under reduced pressure

  • This procedure yields N-Boc-4-nitro-L-phenylalanine with an 88% yield

Esterification

The methyl ester derivative is typically prepared from the Boc-protected intermediate through esterification with methanol, usually in the presence of an acid catalyst such as sulfuric acid or thionyl chloride. Alternative methods include:

  • Using diazomethane as a methylating agent

  • Employing methyl iodide with a base such as potassium carbonate

  • Utilizing coupling reagents like DCC (dicyclohexylcarbodiimide) with methanol

Reaction Conditions and Considerations

The success of the synthesis depends on several critical factors:

  • Temperature control: Both Boc protection and esterification reactions are typically conducted at controlled temperatures to prevent side reactions

  • pH control: The Boc protection reaction requires basic conditions, while esterification typically needs acidic catalysis

  • Reaction time: Sufficient time must be allowed for complete conversion while avoiding degradation

  • Purification: Chromatographic techniques are commonly employed to achieve high purity

Applications in Peptide Chemistry

Role in Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine Methyl Ester serves as a valuable building block in peptide synthesis due to its orthogonally protected functional groups. The Boc group protects the amino function while the methyl ester protects the carboxyl group, allowing for selective deprotection and sequential peptide coupling.

The compound is particularly useful for:

  • Incorporating modified phenylalanine residues into peptides

  • Creating peptides with unique spectroscopic properties due to the nitro group

  • Developing peptide-based pharmaceuticals with enhanced stability or activity

Advantages in Synthetic Protocols

The N-Boc-4-nitro-L-phenylalanine Methyl Ester offers several advantages in peptide synthesis protocols:

  • The Boc protecting group is stable to basic conditions and nucleophiles

  • The methyl ester can be selectively hydrolyzed under mild basic conditions

  • The nitro group provides a handle for further modifications or can be reduced to an amino group

  • The compound allows for the introduction of a modified phenylalanine residue without interfering with the standard peptide coupling chemistry

Chemical Reactivity

Functional Group Transformations

N-Boc-4-nitro-L-phenylalanine Methyl Ester contains multiple reactive functional groups that can undergo various transformations:

Nitro Group Reactions

The nitro group can be:

  • Reduced to an amino group using hydrogen with palladium catalyst

  • Used as a UV-active chromophore for monitoring reactions

  • Utilized for further functionalization of the aromatic ring

Protecting Group Manipulations

The compound features two orthogonal protecting groups:

  • The Boc group can be selectively removed under acidic conditions (e.g., TFA)

  • The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH)

  • Sequential deprotection allows for controlled peptide synthesis

Stability Considerations

Understanding the stability of N-Boc-4-nitro-L-phenylalanine Methyl Ester under various conditions is essential for its successful application:

  • pH Stability: Stable at neutral pH; degradation occurs under strongly acidic or basic conditions

  • Temperature Stability: Generally stable at room temperature but should be stored in a cool, dry place

  • Light Sensitivity: The nitro group may make the compound somewhat sensitive to prolonged light exposure

  • Storage Recommendations: Typically stored under inert atmosphere at 2-8°C

Analytical Characterization

Spectroscopic Properties

N-Boc-4-nitro-L-phenylalanine Methyl Ester exhibits characteristic spectroscopic features that aid in its identification and purity assessment:

UV-Visible Spectroscopy

The nitro group on the aromatic ring contributes to strong absorption in the UV region, typically showing maxima around 270-280 nm. This property makes the compound useful for UV detection in chromatographic analyses.

Mass Spectrometry

The compound would exhibit a molecular ion peak corresponding to its molecular weight (~324 m/z), with fragmentation patterns characteristic of Boc-protected amino acid esters.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for purity analysis of N-Boc-4-nitro-L-phenylalanine Methyl Ester, typically using:

  • Reverse-phase columns (C18)

  • UV detection at 220-280 nm

  • Mobile phases consisting of acetonitrile/water mixtures with appropriate buffers

Biological Activity and Research Applications

Research Applications

The compound finds applications in various research contexts:

  • As intermediates in the synthesis of peptidomimetics

  • In structure-activity relationship (SAR) studies

  • For developing novel amino acid derivatives with enhanced properties

  • As building blocks for combinatorial chemistry approaches

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